molecular formula C9H7ClFN B13557987 2-Chloro-3-fluorophenylpropanenitrile

2-Chloro-3-fluorophenylpropanenitrile

Cat. No.: B13557987
M. Wt: 183.61 g/mol
InChI Key: AYZZNLGGCZJSKI-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorophenylpropanenitrile is a substituted aromatic nitrile compound featuring a chloro-fluoro-phenyl group attached to a propanenitrile backbone. The chlorine and fluorine substituents enhance electron-withdrawing effects, influencing reactivity in cross-coupling reactions or nucleophilic substitutions. The nitrile group (-CN) provides a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines .

Properties

Molecular Formula

C9H7ClFN

Molecular Weight

183.61 g/mol

IUPAC Name

3-(2-chloro-3-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H7ClFN/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5H,2,4H2

InChI Key

AYZZNLGGCZJSKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CCC#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-3-fluorophenylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluorobenzaldehyde with a suitable nitrile source under specific reaction conditions . Industrial production methods may involve more efficient and scalable processes, such as catalytic reactions or continuous flow techniques, to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-3-fluorophenylpropanenitrile undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-fluorophenylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluorophenylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct data for 2-Chloro-3-fluorophenylpropanenitrile , but related compounds highlight trends in physicochemical properties and applications. Below is a comparative analysis based on structurally or functionally similar molecules:

Table 1: Key Properties of Selected Chloro-Fluoro-Substituted Compounds

Compound Name Molecular Formula CAS RN Boiling Point (°C) Melting Point (°C) Density (g/cm³) Key Applications/Notes
2-Phenyl-2-propanol C₆H₅C(CH₃)₂OH 617-94-7 202 32–34 0.973 Solvent, intermediate in fragrances
3-Phenylpropene C₆H₅C(CH₂)₃OH 122-97-4 219 -18 1.00 (20/20°C) Polymer precursor, hazardous (flammable)
2-Chloro-5-fluorophenyl cyclopropyl ketone Not specified Not provided Not available Not available Not available Agrochemical intermediate
4-Fluoro-3-n-propoxythiophenol Not specified Not provided Not available Not available Not available Building block in drug synthesis

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The presence of both Cl and F in 2-Chloro-3-fluorophenylpropanenitrile likely increases its electrophilicity compared to non-halogenated analogs like 2-phenyl-2-propanol. This enhances its utility in reactions requiring electron-deficient aromatic systems (e.g., SNAr reactions) . Steric and Electronic Differences: Compared to 2-Chloro-5-fluorophenyl cyclopropyl ketone, the nitrile group in the target compound offers distinct reactivity (e.g., cyano participation in click chemistry vs. ketone-based condensations) .

Physical Properties: Chloro-fluoro substitution typically elevates boiling points due to increased molecular polarity (e.g., 2-phenyl-2-propanol at 202°C vs. 3-phenylpropene at 219°C) . However, the nitrile group may further modify these trends.

Applications: Nitriles like 2-Chloro-3-fluorophenylpropanenitrile are pivotal in synthesizing heterocycles (e.g., triazoles) or bioactive molecules. This contrasts with thiophenol derivatives (e.g., 4-fluoro-3-n-propoxythiophenol), which are more commonly used in thiol-ene reactions .

Recommendations for Further Research

  • Consult specialized databases (e.g., SciFinder, Reaxys) for synthetic procedures and spectral data.

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